REACTION_SMILES
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[CH3:18][OH:19].[CH3:1][O:2][CH2:3][C:4]12[N:5]([CH:6]([C:9]([Cl:10])([Cl:11])[Cl:12])[O:7][C:8]1=[O:13])[CH2:14][CH2:15][CH2:16]2.[NH3:17]>>[CH3:1][O:2][CH2:3][C:4]1([C:8](=[O:7])[NH2:17])[NH:5][CH2:14][CH2:15][CH2:16]1
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Name
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|
Type
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product
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Smiles
|
COCC1(C(N)=O)CCCN1
|
Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_SMILES
|
[CH3:18][OH:19].[CH3:1][O:2][CH2:3][C:4]12[N:5]([CH:6]([C:9]([Cl:10])([Cl:11])[Cl:12])[O:7][C:8]1=[O:13])[CH2:14][CH2:15][CH2:16]2.[NH3:17]>>[CH3:1][O:2][CH2:3][C:4]1([C:8](=[O:7])[NH2:17])[NH:5][CH2:14][CH2:15][CH2:16]1
|
Name
|
|
Type
|
product
|
Smiles
|
COCC1(C(N)=O)CCCN1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |